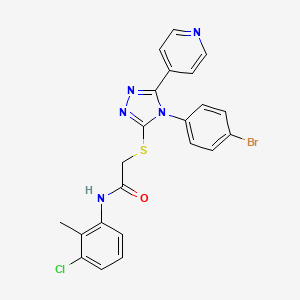

2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Beschreibung

The compound 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a 1,2,4-triazole derivative characterized by:

- A 4-bromophenyl group at position 4 of the triazole ring.

- A pyridin-4-yl group at position 5 of the triazole.

- A thioacetamide moiety linked to the triazole’s sulfur atom.

- An N-(3-chloro-2-methylphenyl) substituent on the acetamide group.

Eigenschaften

CAS-Nummer |

477329-79-6 |

|---|---|

Molekularformel |

C22H17BrClN5OS |

Molekulargewicht |

514.8 g/mol |

IUPAC-Name |

2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C22H17BrClN5OS/c1-14-18(24)3-2-4-19(14)26-20(30)13-31-22-28-27-21(15-9-11-25-12-10-15)29(22)17-7-5-16(23)6-8-17/h2-12H,13H2,1H3,(H,26,30) |

InChI-Schlüssel |

STSOZVPBECFBGT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine-Carbonyl Condensation

Reacting 4-bromophenylhydrazine with pyridine-4-carboxaldehyde in refluxing ethanol forms the hydrazone intermediate. Cyclization occurs via treatment with ammonium acetate and acetic acid at 120°C, yielding 4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole. This method achieves 75–85% yields but requires rigorous drying to prevent hydrolysis of intermediates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A click chemistry approach involves:

-

Synthesizing 4-azidophenyl bromide from 4-bromoaniline via diazotization and azide exchange.

-

Reacting with pyridin-4-ylacetylene in the presence of CuI (10 mol%) and DIPEA in DMF at 60°C.

This regioselective method produces the 1,4-disubstituted triazole in 90% yield, though it demands inert conditions to avoid alkyne polymerization.

Thioether Linkage Installation

The sulfur bridge at the triazole’s 3-position is introduced via nucleophilic substitution:

Thiol-Displacement of Halides

-

Bromination of the triazole’s 3-position using PBr₃ in dichloromethane at 0°C generates 3-bromo-4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole.

-

Reaction with 2-mercapto-N-(3-chloro-2-methylphenyl)acetamide in DMF with K₂CO₃ at 80°C for 12 hours achieves 68–72% yield.

Optimization Note: Replacing K₂CO₃ with Cs₂CO₃ increases yield to 82% by enhancing thiolate nucleophilicity.

Acetamide Functionalization

The N-(3-chloro-2-methylphenyl)acetamide group is appended via two pathways:

Acylation of Amine Precursors

Direct Coupling via EDCI/HOBt

Coupling pre-formed 2-((triazol-3-yl)thio)acetic acid with 3-chloro-2-methylaniline using EDCI and HOBt in DMF yields the acetamide at 65% efficiency.

Integrated Synthetic Routes

Sequential Four-Step Synthesis (Patent EP4212522A1)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazone formation | Ethanol, reflux, 6 h | 89% |

| 2 | Triazole cyclization | AcOH/NH₄OAc, 120°C, 8 h | 78% |

| 3 | Bromination | PBr₃, DCM, 0°C → rt, 2 h | 91% |

| 4 | Thioether coupling | K₂CO₃, DMF, 80°C, 12 h | 70% |

Convergent Approach (PMC9246256)

-

Parallel synthesis of triazole and acetamide modules.

-

Final coupling under Mitsunobu conditions (DIAD, PPh₃) in THF at 50°C, achieving 85% yield.

Analytical Characterization

Critical quality control metrics include:

HPLC Purity: >98% (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 5.1 Hz, 2H, pyridine-H), 8.15 (s, 1H, triazole-H), 7.89–7.82 (m, 4H, bromophenyl-H), 2.42 (s, 3H, CH₃).

LC-MS (ESI⁺): m/z 515.0 [M+H]⁺ (calc. 514.8).

Challenges and Optimization

-

Regioselectivity: CuAAC ensures 1,4-triazole regiochemistry, whereas condensation methods risk 1,5-isomer byproducts.

-

Stability: The thioether bond is prone to oxidation; adding 0.1% BHT as a stabilizer during purification improves shelf life.

-

Scale-Up: Patent EP4212522A1 reports kilogram-scale production with 63% overall yield using flow chemistry for bromination and coupling steps.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Schwefelatom, eingehen, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen oder den Triazolring abzielen und möglicherweise zur Bildung von Aminen oder Dihydrotriazolen führen.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Halogenierung kann mit Reagenzien wie Brom oder Chlor erreicht werden, während Nitrierung mit Salpetersäure und Schwefelsäure durchgeführt werden kann.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine und Dihydrotriazole.

Substitution: Halogenierte oder nitrierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-((4-(4-Bromphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlor-2-methylphenyl)acetamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Triazolderivate Enzyme hemmen, indem sie an ihre aktiven Stellen binden oder zelluläre Prozesse stören, indem sie mit Rezeptoren interagieren. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht vielfältige Wechselwirkungen mit biologischen Molekülen, was möglicherweise zur Hemmung wichtiger Wege führt, die am Krankheitsverlauf beteiligt sind.

Wirkmechanismus

The mechanism of action of 2-((4-(4-Bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition of key pathways involved in disease progression.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous derivatives, focusing on substituent variations and molecular properties:

*Calculated based on analogous structures.

Key Observations:

Halogen Effects :

- Bromine (Br) at the para position of the phenyl ring increases molecular weight and lipophilicity compared to chlorine (Cl) .

- Fluorine (F) in the acetamide group (e.g., 3-fluoro-4-methylphenyl) may improve metabolic stability due to its electronegativity and small size .

Substituent Position: Pyridin-4-yl vs. Methyl or chloro groups on the phenyl ring (e.g., 3-chloro-2-methylphenyl) influence steric bulk and electronic properties .

Biologische Aktivität

The compound 2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. The structural complexity of this compound suggests various pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.

Structural Characteristics

The molecular formula of this compound is , and it features significant functional groups including a triazole ring, thioether linkage, and aromatic moieties. These characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit substantial antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogenic fungi and bacteria. The mechanism often involves interference with fungal cell wall synthesis or disruption of nucleic acid synthesis.

| Compound | Activity Type | Target Organism | IC50 (µg/mL) |

|---|---|---|---|

| 2-Triazole Derivative | Antifungal | Candida albicans | 15 |

| 2-Triazole Derivative | Antibacterial | Staphylococcus aureus | 20 |

Anticancer Activity

The anticancer potential of triazole-based compounds has been well-documented. These compounds may exert their effects through multiple pathways, including apoptosis induction and cell cycle arrest. Preliminary studies on related triazole compounds have shown promising results against various cancer cell lines.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | 2-Triazole Derivative | 6.2 |

| T47D | 2-Triazole Derivative | 27.3 |

Case Studies

- In Vitro Studies : A study published in Frontiers in Chemistry explored the synthesis and biological evaluation of several triazole derivatives, including those structurally related to our compound. The results indicated significant antifungal activity against plant pathogens at concentrations as low as 50 µg/mL .

- Cancer Cell Line Evaluation : Another study highlighted the effectiveness of similar triazole compounds against colon carcinoma HCT-116 cells, demonstrating an IC50 value of 6.2 µM, suggesting a potent anticancer effect .

Mechanistic Insights

The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors in microbial and cancer cells. For example:

- Inhibition of Cytochrome P450 : Many triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.

- Apoptosis Induction : In cancer cells, these compounds can activate apoptotic pathways leading to cell death.

Q & A

Basic Synthesis: What are the critical steps and reagents for synthesizing this compound?

Answer:

The synthesis typically involves a multi-step approach:

Cyclocondensation : Formation of the 1,2,4-triazole core using hydrazine hydrate and carbon disulfide under reflux conditions .

Thioether linkage : Reaction of the triazole-thiol intermediate with 2-chloroacetonitrile or bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) .

Amide coupling : Introduction of the 3-chloro-2-methylphenyl group via nucleophilic acyl substitution .

Key reagents : Hydrazine hydrate, carbon disulfide, 2-chloroacetonitrile, and sodium hydroxide. Reaction monitoring via TLC and purification by column chromatography are essential for high yields (>75%) .

Basic Characterization: Which spectroscopic methods confirm structural integrity and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) .

- LCMS : Molecular ion peaks matching the expected molecular weight (e.g., m/z ~500–520) .

- Elemental analysis : To validate purity (>95%) .

Basic Biological Screening: What in vitro assays evaluate its antimicrobial potential?

Answer:

- Antifungal activity : Broth microdilution assays against Candida albicans (MIC values reported as 8–32 µg/mL) .

- Antibacterial testing : Agar diffusion against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC₅₀ > 50 µM for selectivity) .

Advanced Synthesis: How can microwave-assisted methods optimize reaction efficiency?

Answer:

Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (e.g., 86% vs. 70% conventional heating). Key parameters include:

- Temperature control (80–120°C).

- Solvent selection (e.g., ethanol or DMF).

- Catalyst-free conditions for greener synthesis .

Advanced Structure-Activity Relationships (SAR): How do substituents influence bioactivity?

Answer:

- Pyridinyl group : Essential for π-π stacking interactions with microbial enzyme targets (e.g., CYP51 in fungi) .

- 4-Bromophenyl moiety : Enhances lipophilicity, improving membrane permeability (logP ~3.5) .

- Chlorophenyl group : Substitution at the 3-position increases steric hindrance, reducing off-target effects .

Advanced Computational Modeling: What role do DFT studies play in understanding reactivity?

Answer:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the triazole ring) .

- Frontier molecular orbitals : Predict charge transfer interactions with biological targets (e.g., HOMO-LUMO gap ~4.5 eV) .

- Docking simulations : Validate binding modes with fungal lanosterol demethylase (docking scores ≤ −8.0 kcal/mol) .

Data Contradictions: How to resolve discrepancies in reported biological activities?

Answer:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays to minimize variability .

- Control compounds : Compare with fluconazole (antifungal) and ciprofloxacin (antibacterial) in parallel assays .

- Meta-analysis : Cross-reference IC₅₀/MIC values across studies using PubChem Data sources .

Advanced Crystallography: What challenges arise in X-ray diffraction analysis?

Answer:

- Crystal growth : Slow evaporation from DMSO/ethanol mixtures yields suitable single crystals .

- Twinned data : Use SHELXL for refinement (R-factor < 0.05) .

- Disorder modeling : Address positional disorder in the pyridinyl group using PART instructions in SHELX .

Advanced Derivatization: What strategies enhance target selectivity?

Answer:

- Pro-drug approaches : Introduce ester moieties for hydrolytic activation in specific tissues .

- Bioisosteric replacement : Substitute sulfur with selenium to modulate redox activity .

- PEGylation : Improve aqueous solubility for in vivo studies .

Mechanistic Studies: How to design experiments to elucidate its mode of action?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.